molecular formula C17H23N3O3S B11166506 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide

Cat. No.: B11166506
M. Wt: 349.4 g/mol
InChI Key: XSNHTUJVZUKOIH-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide is a synthetic organic compound that features a thiadiazole ring substituted with a 3,4-dimethoxybenzyl group and a 2-methylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the thiadiazole ring is reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 2-Methylpentanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-methylpentanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Potassium carbonate in acetonitrile at elevated temperatures.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the STAT3 pathway. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization and translocation to the nucleus. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity. Its ability to inhibit the STAT3 pathway with high selectivity makes it a promising candidate for therapeutic development.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpentanamide

InChI

InChI=1S/C17H23N3O3S/c1-5-6-11(2)16(21)18-17-20-19-15(24-17)10-12-7-8-13(22-3)14(9-12)23-4/h7-9,11H,5-6,10H2,1-4H3,(H,18,20,21)

InChI Key

XSNHTUJVZUKOIH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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